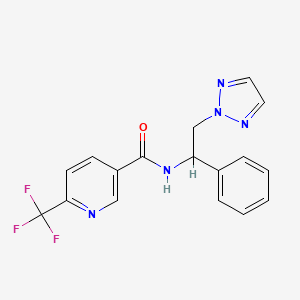
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide, also known as TTN-20, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis of derivatives related to the compound , showcasing methodologies for creating triazole and nicotinamide derivatives. For instance, studies have highlighted the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides from triazole precursors, demonstrating the chemical versatility of triazole derivatives (Meshcheryakov & Shainyan, 2004). Additionally, nicotinamide derivatives have been explored for their potential antibacterial activity, indicating their broad application in medicinal chemistry (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Anticancer Properties
A noteworthy direction of research involves evaluating the anticancer activities of nicotinamide derivatives. A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides has been synthesized, with some compounds displaying significant anticancer activity by inhibiting tubulin polymerization, a crucial process in cell division and cancer progression (Kamal et al., 2014).
Antimicrobial Activity
Furthermore, the antimicrobial efficacy of nicotinamide derivatives has been explored, revealing that certain compounds show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
Nicotinamide derivatives have also been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution, indicating their potential as protective agents in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Crystal Structures
The structural analysis of various triazole and nicotinamide derivatives has contributed significantly to understanding the molecular basis of their properties and activities. For example, crystallographic studies have elucidated the geometries and intermolecular interactions of these compounds, providing insights into their reactivity and potential binding mechanisms (Dolzhenko et al., 2010).
Propiedades
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)15-7-6-13(10-21-15)16(26)24-14(11-25-22-8-9-23-25)12-4-2-1-3-5-12/h1-10,14H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJSBYCHYDRGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2801903.png)
![(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one](/img/structure/B2801905.png)
![3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2801906.png)
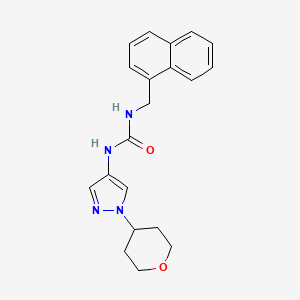
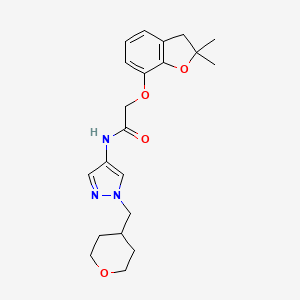
![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2801915.png)
![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801916.png)
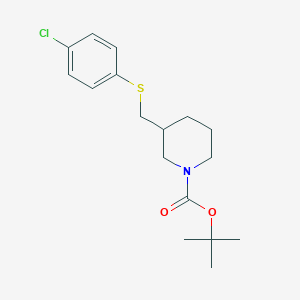
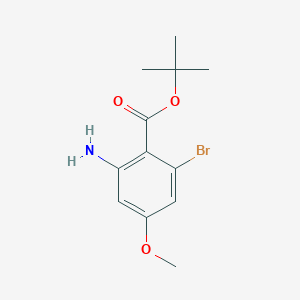
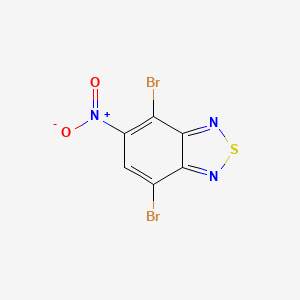
![3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2801920.png)
![2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2801921.png)
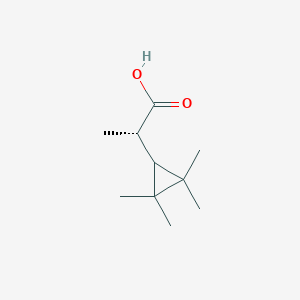
![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)